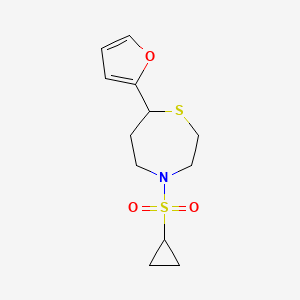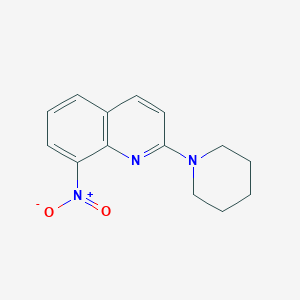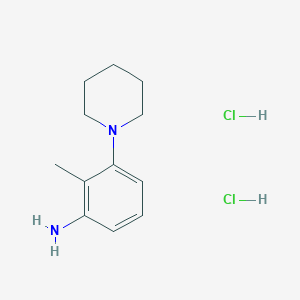
2-Methyl-3-piperidin-1-ylaniline;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-3-piperidin-1-ylaniline;dihydrochloride” is a chemical compound with the molecular formula C12H20Cl2N2. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 263.21.Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C12H20Cl2N2 and a molecular weight of 263.21. More detailed properties like melting point, boiling point, and density were not found in the search results.Mécanisme D'action
2-Methyl-3-piperidin-1-ylaniline;dihydrochloride acts as a reversible inhibitor of MAO by binding to the active site of the enzyme. It has been shown to be selective for MAO-A over MAO-B, which is important in the treatment of depression as MAO-A is primarily responsible for the metabolism of serotonin. The inhibition of MAO by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain, which has been shown to have antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which has been implicated in the treatment of depression. This compound has also been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, which has been attributed to its antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-3-piperidin-1-ylaniline;dihydrochloride has several advantages for use in lab experiments. It is a potent and selective inhibitor of MAO-A, which makes it useful for studying the role of MAO in various physiological and pathological conditions. This compound is also readily available and relatively inexpensive. However, there are some limitations to the use of this compound in lab experiments. It has been shown to have some toxic effects on cells in vitro, which may limit its use in certain experiments. Additionally, the effects of this compound on other enzymes and pathways in the brain have not been fully characterized, which may limit its specificity in certain experiments.
Orientations Futures
There are several future directions for research on 2-Methyl-3-piperidin-1-ylaniline;dihydrochloride. One area of interest is the development of more selective MAO inhibitors with fewer side effects. Another area of interest is the role of MAO in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Additionally, the effects of this compound on other neurotransmitter systems in the brain, such as the glutamate and GABA systems, warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-Methyl-3-piperidin-1-ylaniline;dihydrochloride involves the reaction of 2-methyl-3-piperidinone with aniline in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain this compound in its dihydrochloride form. The purity of this compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-Methyl-3-piperidin-1-ylaniline;dihydrochloride has been extensively used in scientific research to study the role of MAO in various physiological and pathological conditions. MAO is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain, which has been implicated in the treatment of depression and other psychiatric disorders.
Propriétés
IUPAC Name |
2-methyl-3-piperidin-1-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-11(13)6-5-7-12(10)14-8-3-2-4-9-14;;/h5-7H,2-4,8-9,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGKJVRQGNAYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCCC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

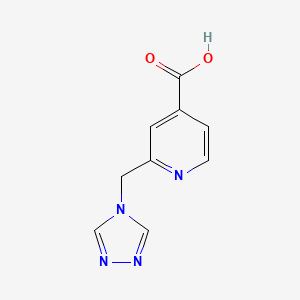
![3,4,5-Trimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2900956.png)


![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid](/img/structure/B2900962.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2900963.png)
![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide](/img/structure/B2900965.png)
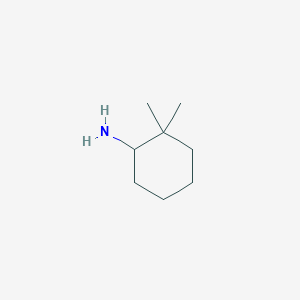
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2900972.png)
![2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one](/img/structure/B2900974.png)
![3-[Chloro(difluoro)methyl]aniline](/img/structure/B2900975.png)
![(E)-4-[4-(diethoxymethyl)phenyl]-3-buten-2-one](/img/structure/B2900976.png)
